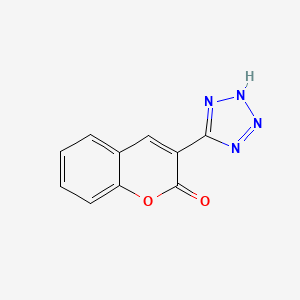

3-(1H-Tetrazol-5-YL)-2H-chromen-2-one

Description

Properties

Molecular Formula |

C10H6N4O2 |

|---|---|

Molecular Weight |

214.18 g/mol |

IUPAC Name |

3-(2H-tetrazol-5-yl)chromen-2-one |

InChI |

InChI=1S/C10H6N4O2/c15-10-7(9-11-13-14-12-9)5-6-3-1-2-4-8(6)16-10/h1-5H,(H,11,12,13,14) |

InChI Key |

NHBAMEACUMRIGU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NNN=N3 |

Origin of Product |

United States |

Preparation Methods

Stepwise Synthesis via [3+2] Cycloaddition of Coumarin-3-carbonitrile

The most widely employed strategy involves a two-step process: (1) synthesis of coumarin-3-carbonitrile and (2) [3+2] cycloaddition with sodium azide (NaN₃). In the first step, Knoevenagel condensation between 2-hydroxybenzaldehyde derivatives and cyanoacetic acid yields coumarin-3-carbonitrile. Subsequent cycloaddition with NaN₃ in dimethylformamide (DMF) at 120°C, catalyzed by AlCl₃ (20 mol%), affords the target tetrazole derivative in 64–78% yield. Silica-supported sulfuric acid (SSA) has also been reported as a heterogeneous catalyst for this reaction, offering advantages such as recyclability and reduced metal contamination. For instance, SSA-catalyzed reactions in refluxing DMF achieve yields exceeding 85% within 6 hours, with the catalyst recoverable via simple filtration.

Key optimization studies reveal that excess NaN₃ (1.3–2.0 equivalents) and prolonged heating (4–12 hours) are necessary to drive the cycloaddition to completion. The reaction mechanism proceeds through a nitrile intermediate, where the nitrile group undergoes [3+2] dipolar cycloaddition with azide ions, facilitated by Lewis or Brønsted acid catalysts.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate tetrazole formation. A representative protocol involves irradiating a mixture of coumarin-3-carbonitrile, NaN₃, and AlCl₃ in DMF at 120°C for 11 minutes, yielding 79–83% of the product. Compared to conventional heating (10–14 hours, 61–68% yields), microwave methods reduce reaction times by over 90% while improving yields by 15–20%. This enhancement is attributed to rapid and uniform heating, which minimizes side reactions such as tetrazole ring decomposition.

One-Pot Domino Synthesis in Aqueous Media

Recent advances emphasize sustainability through one-pot domino reactions in water. A pioneering method combines Knoevenagel condensation, Pinner reaction, and 1,3-dipolar cycloaddition in a single vessel. Starting with 2-hydroxybenzaldehyde, malononitrile, and NaN₃ in aqueous K₂CO₃, the reaction sequentially forms coumarin-3-carbonitrile and subsequently the tetrazole ring at 80°C, achieving 70–75% overall yield. This approach eliminates organic solvents and intermediate isolations, aligning with green chemistry principles.

Catalytic Systems and Reaction Optimization

Catalyst selection profoundly impacts reaction efficiency. Aluminum-based catalysts (e.g., AlCl₃) are predominant due to their ability to polarize nitrile groups, facilitating azide attack. Heterogeneous catalysts like SSA offer additional benefits, including facile recovery and reuse for up to five cycles without significant activity loss. Solvent screening identifies DMF as optimal due to its high boiling point and ability to dissolve both organic and ionic reactants. Alternative solvents such as ethanol and water have been explored but often result in lower yields (55–65%).

Comparative Analysis of Preparation Methods

The stepwise method offers reliability but suffers from long reaction times. Microwave synthesis excels in efficiency, while aqueous domino protocols prioritize sustainability. Silica-supported catalysts balance yield and environmental impact.

Applications in Medicinal Chemistry and Drug Development

This compound derivatives exhibit notable antiproliferative activity, with IC₅₀ values as low as 15 μM against HCT-116 colon cancer cells. The tetrazole moiety enhances binding to biological targets such as angiotensin receptors, suggesting potential applications in hypertension and cardiovascular disease. Ongoing studies explore modifications to the coumarin core to improve bioavailability and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-(1H-Tetrazol-5-YL)-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, often using halogenated reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenated reagents, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Scientific Research Applications

3-(1H-Tetrazol-5-yl)-2H-chromen-2-one and its derivatives are utilized in diverse scientific fields:

- Chemistry As a fundamental building block, it is used in synthesizing complex molecules and as a reagent in various organic reactions.

- Biology Its unique structure enables interactions with biological macromolecules, facilitating the study of enzyme inhibition and protein-ligand interactions. For example, the study of the interaction mechanism of 3-(1H-tetrazol-5-yl) coumarin with bovine serum albumin (BSA) and calf thymus DNA (Ct-DNA) helps in understanding the compound's pharmacological properties .

- Medicine It serves as a lead compound for developing drugs targeting specific diseases like cancer or infectious diseases. Derivatives of 3-(tetrazol-5-yl)-2-imino-coumarins have demonstrated antiproliferative activities against human tumor cell lines .

- Industry It can be employed to develop new materials like polymers or coatings due to its unique chemical properties.

Specific Examples and Case Studies

- Interaction with BSA and Ct-DNA A study analyzed the binding affinity of 3-(1H-tetrazol-5-yl) coumarin to bovine serum albumin (BSA) and calf thymus DNA (Ct-DNA) using fluorescence spectroscopy . The results indicated that 3-(1H-tetrazol-5-yl) coumarin binds to DNA via interjection, hydrogen bonds, and Vander Waals forces . It was deduced that 3-(1H-tetrazol-5-yl) coumarin represents a higher binding affinity to DNA compared to BSA, a finding that can be useful in designing more effective new drugs with fewer side effects .

- Antiproliferative Activities Novel 3-(tetrazol-5-yl)-2-iminocoumarin derivatives have shown promising antiproliferative activities against human tumor cell lines . These compounds were tested against six representative human tumor cell lines (Huh 7-D12, Caco2, MDA-MB231, HCT 116, PC3, and NCI-H727) and HaCat keratinocytes . For instance, compound 5e was active on HCT 116 (IC50 15 μM) .

- Synthesis of Triazole-Coumarin-Glycosyl Hybrids A study represents the design and synthesis of a new set of triazole-coumarin-glycosyl hybrids and their tetrazole hybrid analogues possessing various sugar .

Data Table: Binding Parameters for Interaction Between Ct-DNA and 3-(1H-Tetrazol-5-yl) Coumarin

| Drug | Macromolecule | Temperature (K) | n | ΔH (kJ/mol) | ΔS (J/mol K) | ΔG (kJ/mol) | |||

|---|---|---|---|---|---|---|---|---|---|

| 3-(1H-Tetrazol-5-yl)coumarin | Ct-DNA | 298 | |||||||

| 310 | |||||||||

| 315 |

Note: Some data were not available in the source .

Concluding Remarks

Mechanism of Action

The mechanism of action of 3-(1H-Tetrazol-5-YL)-2H-chromen-2-one involves its interaction with specific molecular targets. In medicinal applications, it has been shown to inhibit certain enzymes, leading to antiproliferative effects on cancer cells . The compound’s tetrazole ring is crucial for its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

GPR35-Targeting Derivatives

6-Bromo-7-hydroxy-8-nitro-3-(1H-tetrazol-5-yl)-2H-chromen-2-one (Compound 50) :

- Fluorescent GPR35 Probes: Kd: 3.9 nM for the most potent derivative, with minimal nonspecific BRET signals .

Cholinesterase Inhibitors

3-(4-Phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-2H-chromen-2-one (Series 3a–g) :

- 3-(5-(Phenylamino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one (Series 4a–g): Activity: Improved BChE selectivity due to thiadiazole’s electron-withdrawing effects .

Antimicrobial and Antiproliferative Derivatives

- 3-(2-Aminooxazol-5-yl)-2H-chromen-2-one Derivatives (1–15): Activity: Broad-spectrum antimicrobial activity (e.g., S. aureus MIC = 2–16 µg/mL) and antiproliferative effects against cancer cell lines . Mechanism: Aminooxazole enhances DNA intercalation and membrane disruption .

- 3-(2-Aminothiazol-5-yl)-2H-chromen-2-one: Synthesis: Derived from 3-acetylcoumarin via bromination and thiourea cyclization . Activity: Cytotoxic against HepG2 cells (IC₅₀ = 12 µM) .

Asthma-Targeting Analogues

- 8-Hexyloxy-3-(1H-tetrazol-5-yl)-2H-chromen-2-one (KP-136) :

| Compound | Substituent | Asthma Model Efficacy | Duration of Action | Reference |

|---|---|---|---|---|

| DSCG | Chromone core | Moderate | 6 h | |

| KP-136 | 8-hexyloxy | High | >8 h |

Structural Modifications and Activity Trends

Tetrazole Position :

- Substituent Effects: Electron-Withdrawing Groups (NO₂, Br): Enhance receptor binding (e.g., GPR35) . Alkoxy Chains (e.g., Hexyloxy): Improve pharmacokinetics (e.g., KP-136’s prolonged action) .

Q & A

Q. What are the optimal synthetic routes for 3-(1H-tetrazol-5-yl)-2H-chromen-2-one, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step protocols, including cyclization and condensation reactions. Key steps include:

- Knoevenagel condensation : Reacting substituted salicylaldehydes with malononitrile under solvent-free conditions to form intermediates.

- 1,3-dipolar cycloaddition : Introducing the tetrazole ring using [BMIm]N3 (ionic liquid) as a nitrogen source, which enhances regioselectivity and reaction efficiency .

- Purification : Use of column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (aqueous ethanol) for isolation.

Optimize yields by adjusting: - Temperature : Maintain 70–80°C during cycloaddition to avoid side reactions.

- Catalyst : Bleaching Earth Clay (pH 12.5) in PEG-400 improves reaction rates in heterocyclic coupling steps .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of this compound?

- 1H NMR : Look for characteristic peaks:

- IR : Confirm the presence of C=O (1680–1720 cm⁻¹) and tetrazole ring (C-N stretching at 1450–1500 cm⁻¹) .

- Mass spectrometry : Molecular ion peak [M+H]+ should match the molecular formula (C₁₀H₆N₄O₂).

Q. What purification methods are effective for isolating this compound from reaction mixtures?

- Chromatography : Use silica gel with ethyl acetate/hexane (3:7) to separate polar impurities.

- Recrystallization : Ethanol/water mixtures yield high-purity crystals (≥95% by HPLC) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) resolve closely related byproducts (e.g., unreacted coumarin precursors) .

Advanced Research Questions

Q. How can molecular docking predict the interaction of this compound with biological targets (e.g., enzymes, DNA)?

- Software : Use AutoDock 4.2 with Lamarckian Genetic Algorithm (LGA) for ligand flexibility and binding affinity estimation .

- Protocol :

- Prepare the ligand (tetrazole-coumarin) and target (e.g., BSA/DNA) using PyMOL for hydrogenation and charge assignment.

- Define a grid box (60×60×60 Å) around the active site (e.g., DNA minor groove or protein binding pocket).

- Run 50 LGA simulations; analyze lowest-energy conformers for hydrogen bonds and π-π stacking interactions .

- Validation : Compare docking scores (ΔG ~-8.5 kcal/mol) with experimental binding constants (e.g., fluorescence quenching data) .

Q. How do structural modifications (e.g., substituents on coumarin) influence the compound’s pharmacological activity?

- Case Study : Replace the tetrazole ring with carboxylic acid (isosteric substitution) to compare bioavailability.

- SAR Analysis :

Q. How to resolve contradictions in spectral data during structural elucidation?

- Issue : Discrepancies in NMR chemical shifts due to tautomerism (1H-tetrazole vs. 2H-tetrazole).

- Solution :

Q. What advanced computational methods (e.g., DFT, Hirshfeld analysis) reveal non-covalent interactions in crystal structures?

- DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) level to map electrostatic potential (MEP) surfaces.

- Hirshfeld Analysis : Quantify π-π stacking (C···C contacts: 15–20%) and hydrogen bonding (O···H: 25%) in X-ray structures .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.